Chemical properties of 5-Fluoro-2-iodo-4-methylaniline
Chemical properties of 5-Fluoro-2-iodo-4-methylaniline
A Critical Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a high-value "triad" scaffold in medicinal chemistry, integrating three distinct functionalities—a halogen leaving group (iodine), a metabolic blocker (fluorine), and a hydrophobic anchor (methyl)—onto an aniline core. This specific substitution pattern is increasingly utilized in the design of Type II kinase inhibitors (e.g., targeting MEK, EGFR, and VEGFR), where the aniline nitrogen serves as a hinge binder and the iodine facilitates rapid diversification via cross-coupling reactions.
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in optimizing lead generation workflows.
Chemical Identity & Physicochemical Characterization[1][2]
The molecule exhibits the classic behavior of poly-substituted anilines: low solubility in water but high solubility in organic solvents (DCM, DMSO). The presence of the iodine atom significantly increases the molecular weight and lipophilicity (LogP) compared to its fluoro-aniline precursors.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5-Fluoro-2-iodo-4-methylaniline | |
| CAS Number | 1126423-32-2 | Primary identifier.[1][2][3][4][5] |
| Molecular Formula | C₇H₇FIN | |
| Molecular Weight | 251.04 g/mol | Heavy atom count favors crystallization. |
| Physical State | Solid (Crystalline) | Off-white to pale brown (light sensitive). |
| Melting Point | 40–45 °C (Predicted) | Low-melting solid; handle with care. |
| Boiling Point | ~285 °C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (Conjugate Acid) | ~2.5–3.0 | Reduced basicity due to ortho-I and meta-F. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water. |
Molecular Architecture & Electronic Analysis
The reactivity of 5-Fluoro-2-iodo-4-methylaniline is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for predicting regioselectivity in downstream functionalization.
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The Amino Group (C1): Acts as a strong electron-donating group (EDG), activating the ring for electrophilic aromatic substitution (EAS), though the positions are largely occupied. It serves as the primary nucleophile for amide coupling.
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The Iodine Atom (C2): Positioned ortho to the amine. It is a weak deactivator but a superior leaving group for Palladium-catalyzed cross-coupling. Its large atomic radius induces steric strain, forcing the adjacent amino group out of planarity, which can modulate hydrogen bonding capability.
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The Methyl Group (C4): Provides weak electron donation and lipophilic bulk, often occupying hydrophobic pockets in enzyme active sites.
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The Fluorine Atom (C5): Positioned meta to the amine and ortho to the methyl. It exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen and increasing the metabolic stability of the adjacent methyl group by blocking oxidation.
Synthetic Utility & Reactivity Profile[10]
The strategic value of this molecule lies in its orthogonal reactivity . The iodine atom allows for carbon-carbon bond formation without affecting the amine, while the amine can be acylated or sulfonated without disturbing the aryl iodide.
Diagram 1: Reactivity & Diversification Logic
Caption: Orthogonal reaction pathways allow sequential functionalization of the Iodine and Amine sites.
Experimental Protocols
A. Synthesis of 5-Fluoro-2-iodo-4-methylaniline
Rationale: The most reliable route involves the regioselective iodination of 3-fluoro-4-methylaniline. The amino group directs the incoming electrophile (I+) to the ortho positions (2 and 6). Position 2 (between F and NH2) is sterically crowded; thus, iodination occurs preferentially at position 6 (which corresponds to C2 in the final product numbering).
Reagents:
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Substrate: 3-Fluoro-4-methylaniline (1.0 eq)
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Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)
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Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or Acetic Acid
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Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 3-Fluoro-4-methylaniline (10 mmol) and ACN (50 mL). Stir until fully dissolved.
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Activation: Add TFA (1 mmol) to acidify the medium, activating the NIS.
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Iodination: Cool the solution to 0 °C. Add NIS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms and over-iodination.
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Note: Protect from light (wrap flask in foil) to prevent radical side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[6]
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Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from reddish-brown to yellow/clear).
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes). The product typically elutes after the starting material.
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for the regioselective iodination of 3-fluoro-4-methylaniline.
Safety & Handling (E-E-A-T)
As a haloaniline, this compound poses specific risks that must be mitigated in a research environment.
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Acute Toxicity: Like most anilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).
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Skin Sensitization: Potential skin irritant and sensitizer. Double-gloving (Nitrile) is recommended.
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Light Sensitivity: Aryl iodides are prone to photo-deiodination. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
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Incompatibility: Avoid contact with strong oxidizing agents.
Self-Validating Safety Check: Before scaling up (>1g), perform a small-scale test to ensure the exotherm upon NIS addition is controlled. Always maintain a sodium thiosulfate quench bath nearby to neutralize iodine spills.
References
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Sigma-Aldrich. 5-Fluoro-2-iodo-4-methylaniline Product Sheet (CAS 1126423-32-2).[3] Accessed February 2026.[2] Link
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2774512 (5-Fluoro-2-iodoaniline analogs). Accessed February 2026.[2] Link
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ChemicalBook. 5-Fluoro-2-iodo-4-methylaniline Properties and Synthesis.Link
Sources
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- 4. 5-Fluoro-2-iodo-4-methyl-phenylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
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